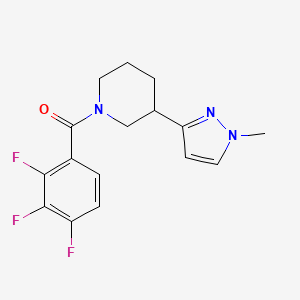

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-21-8-6-13(20-21)10-3-2-7-22(9-10)16(23)11-4-5-12(17)15(19)14(11)18/h4-6,8,10H,2-3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUHHUKIZXOAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination of a suitable ketone with ammonia or an amine, followed by cyclization.

Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the trifluorophenyl group. This can be achieved through a nucleophilic substitution reaction, where the nucleophilic piperidine attacks an electrophilic carbonyl carbon of the trifluorophenyl ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Nucleophiles like ammonia (NH₃), thiols (R-SH)

Major Products

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Material Science: Due to its unique structural properties, it is investigated for use in organic electronics and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring often acts as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby modulating biological pathways. The trifluorophenyl group enhances binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Research Implications

- Metabolic Stability : The piperidine core may offer better metabolic stability compared to dihydropyrazole (Compound B) but lower solubility than piperazine (Compound A) .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling reactions, contrasting with the one-pot reflux methods used for indole-containing analogues (Compound D) .

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone , also known by its IUPAC name, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H21N3O

- Molecular Weight : 315.44 g/mol

- Structure : The compound features a piperidine ring linked to a pyrazole moiety and a trifluorophenyl group, which enhances its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that pyrazole derivatives often exhibit:

- Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to the one have demonstrated efficacy against breast cancer cells (MDA-MB-231) by enhancing caspase activity and inducing morphological changes indicative of apoptosis .

- Microtubule Destabilization : The compound has been reported to inhibit microtubule assembly at concentrations as low as 20 µM, suggesting potential utility as a microtubule-destabilizing agent in cancer therapy .

- Antimicrobial and Anti-inflammatory Properties : Beyond anticancer effects, pyrazole derivatives have been noted for their antibacterial and anti-inflammatory properties. Studies have highlighted their ability to modulate immune responses and inhibit bacterial growth .

1. Anticancer Efficacy

A study evaluated various pyrazole derivatives for their anticancer properties. The compound was included in a series of tests that revealed significant antiproliferative effects on several cancer cell lines. Notably, it induced apoptosis in MDA-MB-231 cells at concentrations starting from 1 µM, with enhanced caspase-3 activity observed at 10 µM .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicated that the presence of the trifluoromethyl group significantly enhances biological activity. This modification has been associated with increased potency against specific targets such as 5-hydroxytryptamine uptake inhibition .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O |

| Molecular Weight | 315.44 g/mol |

| Anticancer Activity | Induces apoptosis in MDA-MB-231 cells |

| Microtubule Assembly Inhibition | IC50 = 20 µM |

| Other Activities | Antibacterial, Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.